molecular formula C11H22Cl2N2 B1424094 N,N-Diallyl-4-piperidinamine dihydrochloride CAS No. 1219979-80-2

N,N-Diallyl-4-piperidinamine dihydrochloride

Cat. No. B1424094
M. Wt: 253.21 g/mol
InChI Key: KXECKLHRISHDNZ-UHFFFAOYSA-N
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Description

“N,N-Diallyl-4-piperidinamine dihydrochloride” is a chemical compound with the molecular formula C11H22Cl2N2 . It has an average mass of 253.212 Da and a monoisotopic mass of 252.115997 Da .

Scientific Research Applications

Polymer Synthesis

N,N-Diallyl-4-piperidinamine dihydrochloride is utilized in the synthesis of cyclopolymerized products. The reaction of N,N-diallyl derivatives with alkylsulfonyl chloride leads to the formation of soluble polymers, characterized by a cyclopolymer structure containing six-membered rings. This process highlights the compound's role in creating polymers with specific structural features, as evidenced by spectroscopic comparisons with model piperidine derivatives (Crawshaw & Jones, 1972).

Pharmaceutical Research

In pharmaceutical research, derivatives of N,N-Diallyl-4-piperidinamine dihydrochloride show promise. For instance, GSK962040, a novel small molecule motilin receptor agonist, showcases potent activity at the human motilin receptor and rabbit motilin receptor, indicating its potential in gastrointestinal motility disorders. The compound's pharmacokinetic profiles in rats and dogs, alongside its profiling in human native tissue and in vivo models, underscore its therapeutic potential (Westaway et al., 2009).

Chemical Synthesis and Structural Analysis

N,N-Diallyl-4-piperidinamine dihydrochloride plays a role in the synthesis and structural elucidation of various compounds. The compound has been involved in the synthesis of 3H-lorcainide monohydrochloride, an antiarrhythmic drug, showcasing its utility in labeling studies for pharmaceutical development (Thijssen et al., 1981). Additionally, its derivatives have been crucial in understanding crystal and molecular structures, such as in the study of 4-carboxypiperidinium chloride, where single crystal X-ray diffraction and other techniques provided insights into molecular conformations and interactions (Szafran et al., 2007).

Hydrogel Development

Research on N,N,N′,N′-tetraallyl piperazinium dibromide, a derivative, has led to the development of nonhydrolysable, strong cationic hydrogels. These hydrogels, synthesized through copolymerization processes, do not contain hydrolysable groups and exhibit unique physical properties, such as spontaneous disintegration in water due to high osmotic pressure, highlighting the compound's potential in material science and engineering applications (Bıçak et al., 2000).

Catalysis in Organic Synthesis

N,N-Diallyl-4-piperidinamine dihydrochloride derivatives have been explored in catalytic processes, such as the isothiourea-catalyzed [2,3]-sigmatropic rearrangement of N,N-diallyl allylic ammonium ylides. This process is instrumental in synthesizing functionalized α-amino esters and piperidines, demonstrating the compound's versatility in facilitating complex organic transformations with high stereocontrol (West et al., 2017).

properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXECKLHRISHDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-4-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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